4-(4-chlorophenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one is a synthetic organic compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a chlorophenyl group, three methyl groups, and a nitro group attached to a dihydropyrimidinone core
Preparation Methods
The synthesis of 4-(4-chlorophenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of urea and a catalytic amount of acetic acid. The reaction is typically carried out under reflux conditions, leading to the formation of the desired dihydropyrimidinone compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
4-(4-chlorophenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines and thiols, and acidic or basic hydrolysis conditions. Major products formed from these reactions include amino derivatives, substituted aromatic compounds, and carboxylic acids.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: The compound’s unique chemical properties make it suitable for use in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
4-(4-chlorophenyl)-1,3,6-trimethyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one can be compared with other similar compounds, such as:
4-chlorophenyl derivatives: Compounds with similar chlorophenyl groups may exhibit comparable chemical reactivity and biological activities.
Nitro compounds: Compounds containing nitro groups may undergo similar reduction and substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-chlorophenyl)-1,3,6-trimethyl-5-nitro-4H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3/c1-8-11(17(19)20)12(16(3)13(18)15(8)2)9-4-6-10(14)7-5-9/h4-7,12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSGCQCVNAFJFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N(C(=O)N1C)C)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.